molecular formula C12H10FN5O B12247275 6-fluoro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4-amine

6-fluoro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4-amine

Cat. No.: B12247275
M. Wt: 259.24 g/mol
InChI Key: SXOLJMQTJXPSDD-UHFFFAOYSA-N
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Description

6-fluoro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4-amine is a heterocyclic compound that contains a quinazoline core substituted with a fluorine atom and an oxadiazole moiety.

Preparation Methods

The synthesis of 6-fluoro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4-amine typically involves multiple steps. One common synthetic route includes the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often involve the use of ethanol as a solvent and potassium hydroxide as a base . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

6-fluoro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.

Scientific Research Applications

6-fluoro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-fluoro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4-amine involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells . The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement of tyrosine kinases and other signaling proteins .

Comparison with Similar Compounds

6-fluoro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H10FN5O

Molecular Weight

259.24 g/mol

IUPAC Name

6-fluoro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4-amine

InChI

InChI=1S/C12H10FN5O/c1-7-17-18-11(19-7)5-14-12-9-4-8(13)2-3-10(9)15-6-16-12/h2-4,6H,5H2,1H3,(H,14,15,16)

InChI Key

SXOLJMQTJXPSDD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)CNC2=NC=NC3=C2C=C(C=C3)F

Origin of Product

United States

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